
Celecoxib-d4
Übersicht
Beschreibung
Celecoxib-d4 is a deuterated form of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in scientific research to study the pharmacokinetics and metabolism of celecoxib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Celecoxib-D4 is utilized in pharmacokinetic studies to trace the metabolic pathways of celecoxib in human subjects. The deuterated compound allows for precise measurement of drug concentrations in biological samples without interference from the non-deuterated form. Studies have shown that celecoxib is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9, which influences its efficacy and safety profiles. Research indicates that genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib, leading to variations in therapeutic outcomes among individuals .
Cancer Research
This compound has been investigated for its potential role in cancer chemoprevention and treatment. The compound's ability to selectively inhibit COX-2 has been linked to reduced tumor growth and metastasis in various cancers, including colorectal, breast, and prostate cancers. In vitro studies have demonstrated that celecoxib can induce apoptosis in cancer cells and inhibit angiogenesis by downregulating vascular endothelial growth factor .
Table 1: Summary of this compound Applications in Cancer Research
Study Type | Findings | Cancer Type |
---|---|---|
In vitro | Induction of apoptosis and cell cycle arrest | Colorectal |
In vivo | Reduced tumor size and metastasis | Breast |
Clinical Trials | Decreased polyp formation in familial adenomatous polyposis patients | Colorectal |
Inflammation Modulation
This compound is also studied for its anti-inflammatory properties beyond its role as a COX-2 inhibitor. Research has shown that celecoxib can modulate inflammatory pathways by affecting the expression of various cytokines and growth factors involved in inflammation . For instance, studies have demonstrated that combining celecoxib with other anti-inflammatory agents can enhance therapeutic effects while minimizing side effects associated with long-term NSAID use.
Case Study: Combination Therapy
A notable case study involved the combination of celecoxib with zileuton, a 5-lipoxygenase inhibitor. This combination was found to significantly reduce levels of urinary PGE-M and LTE4, biomarkers associated with inflammation in smokers. The study suggested that this dual inhibition could provide a novel approach to managing inflammatory conditions .
Drug Interaction Studies
The deuterated form of celecoxib serves as an essential tool for studying drug interactions. By using this compound, researchers can accurately assess how other medications influence the pharmacokinetics of celecoxib without confounding results from the non-deuterated form. For example, studies have indicated that certain herbal supplements may alter the metabolism of celecoxib, potentially leading to increased toxicity or decreased efficacy .
Table 2: Drug Interaction Studies Involving this compound
Drug Interaction | Effect on Celecoxib Metabolism | Outcome |
---|---|---|
Ojeok-san | Altered pharmacokinetics | Increased bioavailability |
Rifampicin | Increased clearance | Reduced efficacy |
Herbal Supplements | Variable effects on metabolism | Potential toxicity |
Wirkmechanismus
Target of Action
Celecoxib, the parent compound of Celecoxib-d4, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever. Celecoxib also exerts anticancer effects by binding to the cadherin-11 (CDH11) protein, which is thought to be involved in the progression of tumors .
Mode of Action
Celecoxib acts by inhibiting the activity of COX-2, thereby decreasing the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever. , which is why it has a decreased risk of causing gastrointestinal bleeding compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). In terms of its anticancer effects, celecoxib binds to CDH11 and inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism .
Biochemical Pathways
Celecoxib affects the arachidonic acid metabolism pathway by inhibiting COX-2 . This leads to a decrease in the synthesis of thromboxanes and prostaglandins, the major mediators of pain . Celecoxib also impacts the mTOR signaling pathway , activating autophagy and preventing apoptosis in certain cells .
Pharmacokinetics
Celecoxib is primarily metabolized by the cytochrome P450 (CYP) 2C9 isoenzyme . It has an elimination half-life of about 11 hours in healthy individuals . The absorption of celecoxib is prolonged due to its low solubility . It is highly protein-bound, especially to albumin . The metabolites of celecoxib are excreted in feces and urine .
Result of Action
The inhibition of COX-2 by celecoxib leads to a decrease in the synthesis of prostaglandins, resulting in reduced inflammation, pain, and fever . In terms of its anticancer effects, celecoxib has been found to induce apoptosis, cause cell cycle arrest, regulate angiogenesis, and induce endoplasmic reticulum (ER) stress .
Action Environment
The action of celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of celecoxib. For example, angiotensin-converting enzyme inhibitors may enhance the adverse/toxic effect of NSAIDs . Additionally, genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib and the occurrence of adverse drug reactions .
Biochemische Analyse
Biochemical Properties
Celecoxib-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of colon cancer cells in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of the enzyme cyclooxygenase-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain thresholds, it has been observed to inhibit tumor growth in rat models . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It can be directed to specific compartments or organelles based on various factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of celecoxib-d4 involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the celecoxib molecule are replaced with deuterium atoms using deuterated reagents. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to achieve high levels of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize costs while maintaining high standards of quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and various substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: The non-deuterated form of celecoxib, used for similar therapeutic purposes.
Rofecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Valdecoxib: A selective COX-2 inhibitor used for pain and inflammation management.
Uniqueness
Celecoxib-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool for studying the behavior of celecoxib in biological systems.
Biologische Aktivität
Celecoxib-d4 is a deuterated form of celecoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used for its anti-inflammatory and analgesic properties. The biological activity of this compound is of significant interest, particularly in the context of its pharmacokinetics, pharmacodynamics, and potential therapeutic applications beyond pain management, including cancer treatment and infectious diseases.
Celecoxib acts primarily as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Its mechanisms can be categorized into COX-dependent and COX-independent pathways:
- COX-Dependent Mechanisms : Inhibition of COX-2 leads to reduced synthesis of prostaglandins, which play a crucial role in inflammation and pain perception.
- COX-Independent Mechanisms : Celecoxib has been shown to induce apoptosis in cancer cells through various pathways, including:
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics of this compound may differ from that of standard celecoxib due to the incorporation of deuterium, which can affect metabolic stability and bioavailability. Studies indicate that celecoxib is metabolized primarily by the cytochrome P450 enzyme CYP2C9, with genetic polymorphisms in this enzyme affecting individual responses to the drug .
Anticancer Activity
Research has demonstrated that celecoxib can inhibit tumor growth through multiple mechanisms:
- Induction of Apoptosis : Celecoxib induces apoptosis in various cancer cell lines by activating specific signaling pathways.
- Inhibition of Angiogenesis : It reduces vascular endothelial growth factor (VEGF) expression, thereby limiting tumor blood supply.
- Regulation of Tumor Microenvironment : Celecoxib modulates inflammatory cytokines that contribute to tumor progression .
Case Studies
A retrospective study involving pediatric patients with tumors highlighted the effectiveness of metronomic chemotherapy regimens that included celecoxib. In this cohort:
- Complete Responses : Three out of six patients exhibited complete responses to treatment.
- Minor Toxicity : The treatment was associated with only minor hematologic toxicity, indicating a favorable safety profile .
Another study explored the adjunctive use of celecoxib with anti-tuberculosis drugs. While the initial findings suggested limited direct bactericidal effects, the study indicated potential benefits through modulation of immune responses and efflux pump inhibition, enhancing the efficacy of standard treatments .
Comparative Analysis
Aspect | Celecoxib | This compound |
---|---|---|
COX Inhibition | Yes | Yes |
Metabolic Stability | Standard | Enhanced |
Anticancer Activity | Yes | Potentially Higher |
Pharmacokinetics | CYP2C9 Dependent | CYP2C9 Dependent |
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-YKVCKAMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.